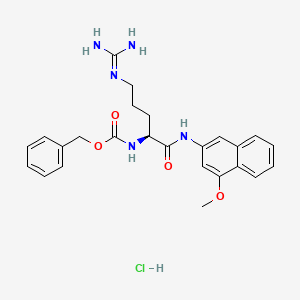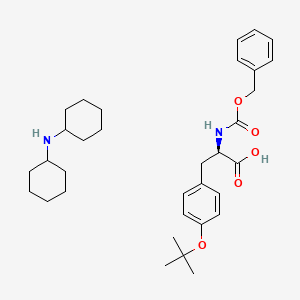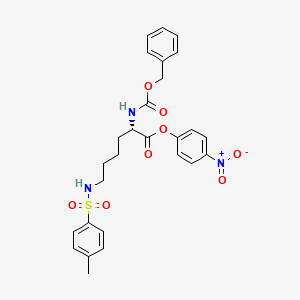
Z-L-Arginine-4-methoxy-beta-naphthylamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-L-Arginine-4-methoxy-beta-naphthylamide hydrochloride is a synthetic compound used primarily in biochemical research. It is a derivative of the amino acid arginine, modified with a 4-methoxy-beta-naphthylamide group. This compound is often utilized in studies involving proteomics and enzymatic activity due to its unique structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-L-Arginine-4-methoxy-beta-naphthylamide hydrochloride typically involves the protection of the arginine amino group, followed by the introduction of the 4-methoxy-beta-naphthylamide moiety. The process generally includes:
- Protection of the arginine amino group using a suitable protecting group such as benzyloxycarbonyl (Z).
- Coupling of the protected arginine with 4-methoxy-beta-naphthylamine using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
- Deprotection of the amino group to yield the final product.
- Conversion to the hydrochloride salt form for stability and solubility .
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated synthesis equipment, high-purity reagents, and stringent quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Z-L-Arginine-4-methoxy-beta-naphthylamide hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield arginine and 4-methoxy-beta-naphthylamine.
Oxidation: The methoxy group can be oxidized to form corresponding quinones under specific conditions.
Substitution: The naphthylamide moiety can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Electrophilic reagents like nitric acid or sulfuric acid.
Major Products Formed:
Hydrolysis: Arginine and 4-methoxy-beta-naphthylamine.
Oxidation: Quinones and other oxidized derivatives.
Substitution: Nitrated or sulfonated derivatives of the naphthylamide moiety.
Scientific Research Applications
Z-L-Arginine-4-methoxy-beta-naphthylamide hydrochloride is widely used in scientific research, particularly in the following areas:
Chemistry: As a substrate in enzymatic assays to study protease activity and specificity.
Biology: In cell biology to investigate protein degradation pathways and enzyme kinetics.
Medicine: In drug discovery and development to screen for potential inhibitors of proteolytic enzymes.
Industry: In the production of diagnostic kits and reagents for biochemical assays.
Mechanism of Action
The mechanism of action of Z-L-Arginine-4-methoxy-beta-naphthylamide hydrochloride involves its interaction with proteolytic enzymes. The compound acts as a substrate for these enzymes, which cleave the peptide bond between arginine and the naphthylamide moiety. This cleavage releases the 4-methoxy-beta-naphthylamine, which can be detected using various analytical techniques. The molecular targets include serine proteases, cysteine proteases, and metalloproteases, which play crucial roles in protein degradation and regulation .
Comparison with Similar Compounds
Z-L-Arginine-4-methoxy-beta-naphthylamide hydrochloride can be compared with other similar compounds such as:
Z-L-Arginine-4-nitroanilide hydrochloride: Another arginine derivative used in protease assays, but with a nitroaniline group instead of a naphthylamide group.
Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride: A chromogenic substrate for proteolytic enzymes, used in similar applications but with different structural properties.
Z-L-Arginine-7-amido-4-methylcoumarin hydrochloride: A fluorogenic substrate for protease activity assays, offering different detection methods compared to naphthylamide derivatives.
The uniqueness of this compound lies in its specific structure, which provides distinct advantages in certain enzymatic assays and research applications .
Properties
IUPAC Name |
benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O4.ClH/c1-33-22-15-19(14-18-10-5-6-11-20(18)22)29-23(31)21(12-7-13-28-24(26)27)30-25(32)34-16-17-8-3-2-4-9-17;/h2-6,8-11,14-15,21H,7,12-13,16H2,1H3,(H,29,31)(H,30,32)(H4,26,27,28);1H/t21-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVPJLCJFYEDGP-BOXHHOBZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClN5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78117-09-6 |
Source


|
| Record name | 78117-09-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(2S,3R)-3-hydroxy-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid](/img/structure/B612848.png)



